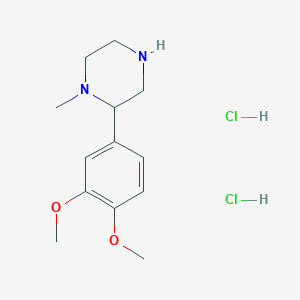

![molecular formula C15H13N3O B2868693 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325366-33-2](/img/structure/B2868693.png)

5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one is a derivative of pyrazolo[1,5-a]pyrazin-4-one . Pyrazolo[1,5-a]pyrazin-4-one derivatives are a large family of N-heterocyclic compounds that have shown a wide range of biological activities, such as anti-inflammatory, antimicrobial activity, and more .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . Another method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives using Cs2CO3 in methanol . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .Wirkmechanismus

Target of Action

The primary targets of AKOS040713323 are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of molecules , which are known to exhibit a wide range of biological activities.

Mode of Action

Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to interact with various biological targets, but the exact interaction of AKOS040713323 with its potential targets remains to be elucidated .

Biochemical Pathways

Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to influence various biochemical pathways due to their diverse biological activities . .

Result of Action

Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to exhibit various biological activities , suggesting that AKOS040713323 may have multiple effects at the molecular and cellular levels.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EPP in laboratory experiments is its relatively low cost and ease of synthesis. However, EPP may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental setups. Additionally, more research is needed to fully understand the potential side effects and toxicity of EPP.

Zukünftige Richtungen

There are several potential future directions for research involving EPP. One area of interest is its use as a treatment for erectile dysfunction, due to its ability to inhibit PDE5. EPP may also have potential as a treatment for other conditions involving smooth muscle dysfunction, such as pulmonary hypertension. Further investigation is also needed to fully understand the potential anti-inflammatory and anti-cancer effects of EPP, and to determine its safety and efficacy in human clinical trials.

Synthesemethoden

EPP can be synthesized through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 4-ethynylbenzaldehyde with 4-hydrazinobenzoic acid, followed by cyclization and oxidation to form EPP. Other methods have also been reported in the literature.

Wissenschaftliche Forschungsanwendungen

EPP has been studied for its potential use in a variety of scientific applications. One area of research involves its use as an inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a role in regulating blood flow. EPP has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer.

Eigenschaften

IUPAC Name |

5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-2-12-3-5-13(6-4-12)11-17-9-10-18-14(15(17)19)7-8-16-18/h2-10H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCQHRIZZHNAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=CN3C(=CC=N3)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2868614.png)

![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2868626.png)

![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)

![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)

![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)

![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)